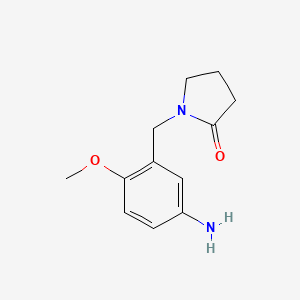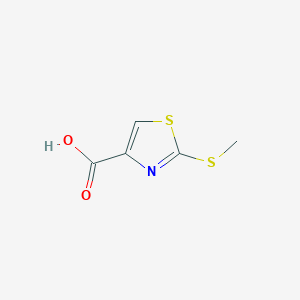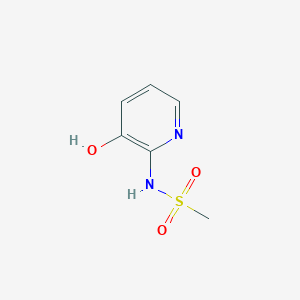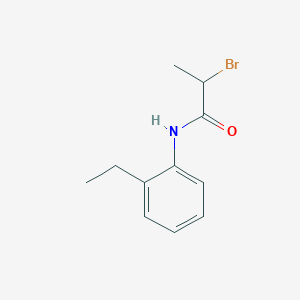
2-bromo-N-(2-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-ethylphenyl)propanamide, also known as 2-bromo-N-ethylbenzamide, is a brominated amide that has been used in a variety of scientific research applications, including organic synthesis, drug discovery and development, and biochemistry. It is a colorless solid that has a melting point of 109-110°C. 2-bromo-N-(2-ethylphenyl)propanamide is a versatile reagent that has been used in a wide range of synthetic organic chemistry applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Fluorescent ATRP Initiator
2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and characterized, demonstrating its efficiency as a fluorescent ATRP initiator in the polymerization of acrylates. This highlights its potential role in advanced polymer synthesis techniques, offering insights into the molecular structure and fluorescence properties for polymer research applications (Kulai & Mallet-Ladeira, 2016).
Reactivity and Product Selectivity
The reactivity of similar compounds, specifically 3-bromo-N-(p-bromophenyl)propanamide, with different bases has been studied, revealing two possible deprotonation sites leading to the selective formation of β-lactams or acrylanilides. This research provides valuable data on controlling reaction pathways to obtain desired products from β-bromopropanamide derivatives, which could be beneficial in the synthesis of biologically active compounds or materials (Pandolfi et al., 2019).
Molecular Properties and Isomerization Studies
An investigation into the molecular properties of two paracetamol analogues, including a compound structurally similar to 2-bromo-N-(2-ethylphenyl)propanamide, used spectroscopic and computational approaches to assess intramolecular interactions, isomerization, and vibrational frequencies. This study contributes to understanding the molecular behavior of bromo-propanamide derivatives and their potential applications in drug design and molecular engineering (Viana et al., 2016).
Antimicrobial Properties
Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which includes structures analogous to 2-bromo-N-(2-ethylphenyl)propanamide, explored their synthesis, cyclization, and antimicrobial properties. The study highlights the potential of such compounds in developing new antimicrobial agents, offering a pathway for the creation of novel drugs to combat resistant bacterial and fungal strains (Baranovskyi et al., 2018).
properties
IUPAC Name |
2-bromo-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJAXGNJDOGSJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-ethylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)
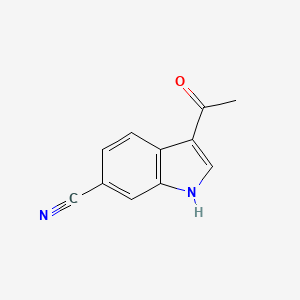
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
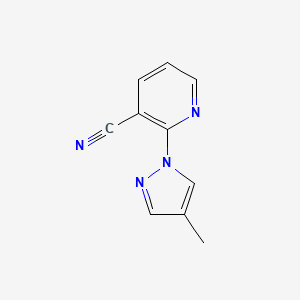
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
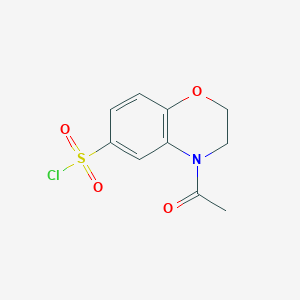
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)
